methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle. It is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 7-position of the pyrrolizine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves the bromination of a pyrrolizine precursor followed by esterification. One common method involves the reaction of 2,3-dihydro-1H-pyrrolizine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting brominated intermediate with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated derivative.
Oxidation Reactions: Oxidation can occur at the nitrogen atom or the carbon atoms in the pyrrolizine ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolizine derivatives, while reduction reactions typically yield the hydrogenated form of the compound.
Scientific Research Applications
Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group may play crucial roles in binding to these targets, influencing the compound’s biological activity. Further studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate can be compared with other similar compounds, such as:
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: This compound has a similar structure but with a pyridine ring fused to the pyrrolizine core.
Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxamide: This compound has an amide group instead of an ester group at the 7-position.
Methyl 5-chloro-2,3-dihydro-1H-pyrrolizine-7-carboxylate: This compound has a chlorine atom instead of a bromine atom at the 5-position.
These similar compounds share some chemical properties and reactivity patterns but differ in their specific functional groups and potential biological activities. The presence of different substituents can significantly influence their chemical behavior and applications.
Properties
IUPAC Name |
methyl 3-bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-5-8(10)11-4-2-3-7(6)11/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEPPLDRNLHJHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.